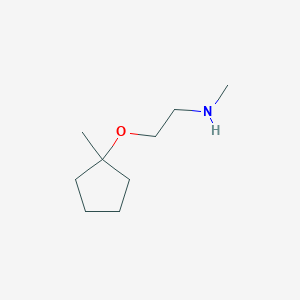![molecular formula C25H23ClN2O2S B2375719 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-43-2](/img/structure/B2375719.png)
3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structure of thieno[2,3-d]pyrimidines. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also has various substituents on this core, including a 4-chlorophenyl group, a 4-methylbenzyl group, and a dione group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the broader class of thieno[2,3-d]pyrimidines, known for their biological activities. Research has focused on synthesizing thienopyrimidine derivatives due to their potential as biologically active compounds. For example, the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring aimed to produce biologically active compounds, demonstrating the interest in this chemical class for pharmaceutical applications. These compounds have shown inhibitory activities against adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their potential in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Noncompetitive Inhibition of DPP-4
Another significant area of research is the exploration of thieno[2,3-d]pyrimidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. A study on benzo[4,5]thieno[2,3‐d]pyrimidine phthalimide derivatives revealed their effectiveness as DPP-4 inhibitors, with one compound showing notable noncompetitive inhibitory activity. This suggests potential applications in designing novel noncompetitive DPP-4 inhibitors, a promising direction for diabetes treatment (Tomović et al., 2019).
LHRH Receptor Antagonism
In the field of reproductive health, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as non-peptide antagonists of the human luteinizing hormone-releasing hormone (LHRH) receptor. Such compounds could offer new therapeutic options for sex-hormone-dependent diseases. A specific derivative demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, indicating its potential for clinical application in treating diseases related to sex hormone dysregulation (Sasaki et al., 2003).
Zukünftige Richtungen
Thieno[2,3-d]pyrimidines, due to their diverse biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this specific compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-16-7-9-17(10-8-16)15-27-24-22(20-5-3-2-4-6-21(20)31-24)23(29)28(25(27)30)19-13-11-18(26)12-14-19/h7-14H,2-6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANNICYXLQBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)



![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)



![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
